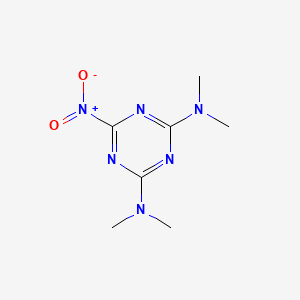
1,3,5-Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound This compound is characterized by the presence of a triazine ring substituted with two amino groups at positions 2 and 4, and four methyl groups at the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 1,3,5-triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, nitroso derivatives, and amino derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the compound can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: A derivative with ethyl and methoxy groups, used in various industrial applications.
6-Chloro-N,N’-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine: Known for its herbicidal properties.
6-Phenyl-1,3,5-triazine-2,4-diamine: Used in the synthesis of advanced materials and pharmaceuticals.
Uniqueness
The presence of the nitro group enhances its ability to participate in redox reactions, making it valuable in various scientific and industrial contexts .
Properties
CAS No. |
112629-59-1 |
|---|---|
Molecular Formula |
C7H12N6O2 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N-tetramethyl-6-nitro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12N6O2/c1-11(2)5-8-6(12(3)4)10-7(9-5)13(14)15/h1-4H3 |
InChI Key |
ZBQJCSXUPNVPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)[N+](=O)[O-])N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
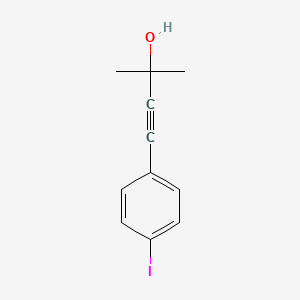

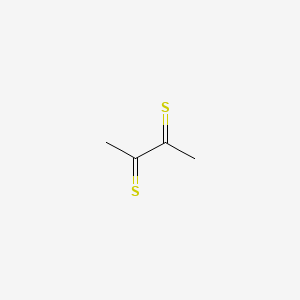
![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)
![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
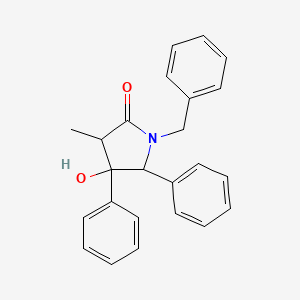
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)

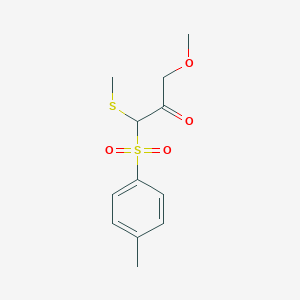
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)
